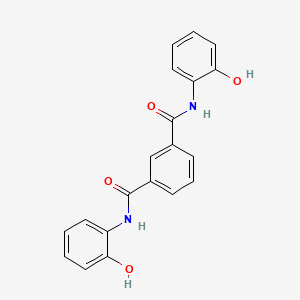

N,N'-bis(2-hydroxyphenyl)isophthalamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of N,N'-bis(2-hydroxyphenyl)isophthalamide and its derivatives primarily involves nucleophilic substitution reactions and polycondensation processes. For example, polyamides and polyimides based on this compound and related structures can be synthesized using various aromatic dicarboxylic acids and tetracarboxylic dianhydrides. The process typically involves initial reactions to form intermediate compounds, followed by polycondensation with condensing agents like triphenyl phosphite and pyridine, leading to the formation of high-molecular-weight polymers (Yang & Lin, 1994; Yang & Lin, 1995).

Molecular Structure Analysis

The molecular structure of N,N'-bis(2-hydroxyphenyl)isophthalamide and its derivatives plays a crucial role in determining the properties of the resulting polymers. Studies have shown that the presence of hydroxyl groups and the isophthalamide backbone contribute to the formation of strong intermolecular hydrogen bonds, leading to materials with high thermal stability and mechanical strength. Crystallography and molecular orbital calculations reveal important intermolecular interactions, including hydrogen bonding and pi-pi stacking, which influence the crystallinity and overall properties of the polymers (Malone et al., 1997).

Chemical Reactions and Properties

N,N'-bis(2-hydroxyphenyl)isophthalamide undergoes various chemical reactions, including polycondensation, to form polyamides and polyimides. These reactions are influenced by factors such as temperature, solvents, and catalysts. The presence of functional groups like hydroxyl and amide groups allows for further chemical modifications, such as tosylation, to enhance the reactivity and introduce new functionalities into the polymer backbone (Salorinne et al., 2009).

Physical Properties Analysis

The physical properties of polymers derived from N,N'-bis(2-hydroxyphenyl)isophthalamide, such as glass transition temperatures (Tg), solubility, and film-forming ability, are directly influenced by the molecular structure of the monomer. These polymers exhibit high Tg, excellent solubility in polar solvents, and the ability to form transparent and flexible films, making them suitable for various high-performance applications (Yang & Lin, 1994; Yang & Lin, 1995).

Aplicaciones Científicas De Investigación

Crystal Chemistry and Molecular Interactions

- N,N'-bis(2-hydroxyphenyl)isophthalamide and its related compounds have been studied for their crystal chemistry and intermolecular interactions. The research focused on the synthesis, characterization, and comparison of structures, revealing differences in conformations and packing due to intramolecular hydrogen bonding (Malone et al., 1997).

Polyamides and Polyimides Synthesis

- The compound has been utilized in synthesizing various aromatic polyamides and polyimides, exhibiting properties like high glass transition temperatures, amorphous nature, and stability at high temperatures. This makes them suitable for applications requiring durable and stable materials (Yang & Lin, 1995).

Anion Binding Studies

- Isophthalamide derivatives, including N,N'-bis(2-hydroxyphenyl)isophthalamide, have been investigated for their potential as anion receptors, particularly for chromate anions. This application is significant in environmental chemistry and pollutant detection (Kadir et al., 2019).

Antioxidant and DNA Binding Studies

- Studies on bisamides derivatives of isophthalamide, including N,N'-bis(2-hydroxyphenyl)isophthalamide, have shown significant antioxidant properties and interactions with DNA. This opens pathways for their potential use in biological and medicinal applications (Fatima et al., 2021).

Liquid Crystal Alignment

- Novel aromatic poly(amide imide)s containing isophthalamide units, including N,N'-bis(2-hydroxyphenyl)isophthalamide, have been synthesized and evaluated for their liquid crystal-aligning properties. This research is relevant for advanced material science, particularly in display technologies (Sarkar et al., 2007).

Neuroprotection Against Heavy Metal Toxicity

- N,N'-bis(2-mercaptoethyl)isophthalamide, a related compound, has shown neuroprotective activity against lead-induced toxicity, suggesting potential therapeutic applications in heavy metal poisoning (Gadde & Betharia, 2021).

Nickel(II) Sulphate Extraction

- Derivatives of isophthalamide, including N,N'-bis-(2-dibutylamino-ethyl)-isophthalamide, have been synthesized and proven effective in the extraction of nickel(II) sulphate, indicating its utility in the field of metal extraction and purification processes (Bates et al., 2012).

Propiedades

IUPAC Name |

1-N,3-N-bis(2-hydroxyphenyl)benzene-1,3-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c23-17-10-3-1-8-15(17)21-19(25)13-6-5-7-14(12-13)20(26)22-16-9-2-4-11-18(16)24/h1-12,23-24H,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJRREGDBAVNHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5556977.png)

![(4aS*,7aR*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5556990.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5556997.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5556999.png)

![N-[1-(ethylsulfonyl)azepan-3-yl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5557004.png)

![ethyl 3-[(5-isobutyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B5557042.png)

![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5557045.png)

![2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5557050.png)

![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5557051.png)

![1-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-8-(6-methyl-3-pyridazinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5557054.png)

![{(3R*,4R*)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-4-[(4-methyl-1,4-diazepan-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5557065.png)

![3-[({2-[4-(dimethylamino)phenyl]ethyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5557075.png)

![4-[3-(1,3-benzodioxol-5-yl)acryloyl]morpholine](/img/structure/B5557082.png)